Einecs 304-277-1

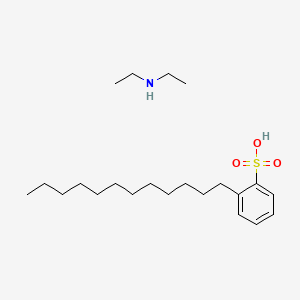

Description

Structure

3D Structure of Parent

Properties

CAS No. |

94248-06-3 |

|---|---|

Molecular Formula |

C22H41NO3S |

Molecular Weight |

399.6 g/mol |

IUPAC Name |

2-dodecylbenzenesulfonic acid;N-ethylethanamine |

InChI |

InChI=1S/C18H30O3S.C4H11N/c1-2-3-4-5-6-7-8-9-10-11-14-17-15-12-13-16-18(17)22(19,20)21;1-3-5-4-2/h12-13,15-16H,2-11,14H2,1H3,(H,19,20,21);5H,3-4H2,1-2H3 |

InChI Key |

KCJWSYUYNWGUEG-UHFFFAOYSA-N |

Canonical SMILES |

CCCCCCCCCCCCC1=CC=CC=C1S(=O)(=O)O.CCNCC |

Origin of Product |

United States |

Advanced Synthetic Methodologies and Preparative Strategies for Dodecylbenzenesulfonic Acid, N Ethylethanamine

Elucidation of Historical Synthetic Pathways for Dodecylbenzenesulfonic Acid, N-ethylethanamine

The synthesis of Dodecylbenzenesulfonic acid, N-ethylethanamine, is fundamentally a two-step process: the synthesis of Dodecylbenzenesulfonic acid (DBSA) followed by its neutralization with N-ethylethanamine. Historically, the production of DBSA has been the more complex and varied step.

Early synthetic routes to DBSA centered on the electrophilic aromatic sulfonation of dodecylbenzene (B1670861). chemicalbook.comalfa-chemistry.com The primary sulfonating agents employed were concentrated sulfuric acid and oleum (B3057394) (fuming sulfuric acid). chemicalbook.comalfa-chemistry.comresearchgate.net The reaction with sulfuric acid is an equilibrium process and could be problematic due to reversible dealkylation, particularly with long-chain alkyl groups. alfa-chemistry.com

The use of oleum provided higher yields; for instance, sulfonation with oleum containing 23% free sulfur trioxide (SO₃) could produce DBSA with a purity of 88-90%. researchgate.net However, this method also generated a significant amount of sulfuric acid (around 6.5%) as a byproduct. researchgate.net Another historical sulfonating agent was chlorosulfonic acid. alfa-chemistry.comcosoonchem.com This reagent offered the advantages of being highly reactive, leading to fast, high-yield, and irreversible reactions at moderate temperatures. alfa-chemistry.com The main drawbacks were its toxicity and the production of corrosive hydrogen chloride gas as a byproduct. alfa-chemistry.com

The dodecylbenzene precursor itself was initially produced via the alkylation of benzene (B151609) with propylene (B89431) tetramer. This resulted in a highly branched alkyl chain. The resulting branched-chain alkylbenzene sulfonate (BAS) was found to have poor biodegradability, leading to significant environmental concerns. cosoonchem.com This discovery prompted a pivotal shift towards the use of linear alkylbenzene (LAB) as the feedstock, which produces biodegradable linear alkylbenzene sulfonates (LAS). cosoonchem.com The final step, the formation of the title salt, is a simple acid-base neutralization of the synthesized DBSA with N-ethylethanamine.

A comparison of these historical sulfonating agents is provided in the table below.

| Sulfonating Agent | Reaction Conditions | Advantages | Disadvantages | Purity/Byproducts |

| Concentrated H₂SO₄ | Elevated temperature | Low cost | Reversible reaction, potential for dealkylation, significant waste acid | Lower purity |

| Oleum (H₂SO₄ + SO₃) | Controlled temperature | Higher driving force than H₂SO₄ | Generates significant H₂SO₄ byproduct (e.g., 6.5%) | 88-90% DBSA researchgate.net |

| Chlorosulfonic Acid (ClSO₃H) | Greenhouse temperatures | Irreversible, fast, high yield | Toxic, produces corrosive HCl gas | High purity |

Development and Optimization of Modern Synthetic Protocols for Dodecylbenzenesulfonic Acid, N-ethylethanamine

Once DBSA is produced, it is reacted with N-ethylethanamine in a straightforward neutralization step to yield the final product, Dodecylbenzenesulfonic acid, N-ethylethanamine.

Investigation of Novel Catalytic Systems in Dodecylbenzenesulfonic Acid, N-ethylethanamine Synthesis

While DBSA itself is an effective Brønsted acid catalyst for various organic syntheses, such as the formation of 1,1-diacetates and bis(indolyl)methanes, the investigation into novel catalysts for its own production is a key area of research. researchgate.netscirp.org The most critical catalytic step in the modern DBSA manufacturing chain is the oxidation of sulfur dioxide (SO₂) to sulfur trioxide (SO₃), which traditionally uses a vanadium pentoxide (V₂O₅) catalyst. Research continues to seek more active, stable, and cost-effective catalysts for this transformation.

Recent developments in catalysis have explored novel materials that could have potential applications. For example, nanostructures of bismuth oxide (Bi₂O₃) have been synthesized and shown to be effective Lewis acid catalysts in other contexts, suggesting a possible, though not yet demonstrated, application in alkylation or sulfonation processes. frontiersin.org DBSA has also been used in innovative catalytic systems, such as in inverse microemulsions for esterification, where it acts as both a catalyst and a surfactant, a system that allows for its own recycling. google.com

Application of Green Chemistry Principles to Dodecylbenzenesulfonic Acid, N-ethylethanamine Production

Several advancements in the synthesis of DBSA align with the principles of green chemistry. The most significant historical development was the transition from poorly biodegradable branched-chain alkylbenzene to readily biodegradable linear alkylbenzene (LAB), which drastically reduced the environmental impact of detergents derived from DBSA. cosoonchem.com

Modern production methods also exhibit greener characteristics. The use of SO₃ gas for sulfonation is inherently cleaner than older methods using oleum or chlorosulfonic acid, as it minimizes the production of acidic waste. researchgate.netgoogle.com The pursuit of solvent-free reaction conditions is another green aspect; DBSA has been effectively used as a catalyst for producing 1,1-diacetates from aldehydes under solvent-free conditions, showcasing its potential in environmentally friendly processes. researchgate.net Furthermore, the development of synthetic methods that utilize water as a solvent and allow for the recycling and reuse of catalysts like DBSA are active areas of research contributing to more sustainable chemical production. scirp.orggoogle.com

Electrochemical Approaches for Dodecylbenzenesulfonic Acid, N-ethylethanamine Precursor Synthesis and Regeneration

Electrosynthesis is an emerging tool in green chemistry that offers potential pathways for the synthesis of DBSA precursors. While direct electrochemical synthesis of DBSA is not yet a mainstream industrial process, related research highlights its feasibility. For instance, sulfonyl hydrazides are being investigated as stable and easy-to-handle radical precursors in electrosynthesis, serving as alternatives to traditional sulfonylating agents. nih.gov

Electrochemical methods have been successfully applied to form carbon-sulfur bonds in other molecules, such as in the decarboxylative sulfonylation of cinnamic acids to produce vinyl sulfones. nih.gov This demonstrates the potential of electrochemistry to facilitate sulfonation reactions under controlled conditions. DBSA itself has been incorporated into electrochemical applications, such as in the one-pot synthesis of polyaniline-gold nanocomposites, where it plays a role in the material's properties. rsc.org These studies suggest that future developments may lead to direct and efficient electrochemical routes for the synthesis of DBSA or the regeneration of its precursors.

Exploration of Flow Chemistry Techniques for Dodecylbenzenesulfonic Acid, N-ethylethanamine Synthesis

The application of flow chemistry, particularly using microreactors, represents a significant advancement in the synthesis of DBSA. A patented method describes the production of DBSA in a circulating microreactor, which offers superior control over reaction conditions compared to traditional batch processes. google.com

In this system, a solution of dodecylbenzene and a solution of the sulfonating agent (sulfur trioxide) are rapidly mixed in a microporous dispersion reactor. google.com This technique provides highly efficient mixing and precise temperature control, which prevents the formation of byproducts caused by localized high concentrations of SO₃ or overheating from the exothermic reaction. google.com The result is a higher conversion rate of dodecylbenzene and a purer product, with DBSA mass fractions reaching up to 98.5% and minimal generation of waste acid. google.com The residence time within the reactor coil is remarkably short, on the order of seconds, followed by an aging period to complete the reaction. google.com

The table below, derived from patent data, illustrates the high yields achievable with this flow chemistry approach. google.com

| Microreactor Dimensions | Aging Time (min) | Final Yield of DBSA |

| 1m length, 2mm inner diameter | 50 | 84.51% |

| 5m length, 5mm inner diameter | 60 | 91.23% |

| 6m length, 5mm inner diameter | 50 | 97.94% |

Computational Chemistry in the Rational Design of Dodecylbenzenesulfonic Acid, N-ethylethanamine Synthesis

Computational chemistry and process simulation play a vital role in optimizing the industrial production of DBSA. Process simulation software, such as ASPEN HYSYS, is used to model the entire production plant at a steady state. chiet.edu.eg By modeling the kinetics and thermodynamics of the reactions, engineers can study the influence of various parameters and optimize the process for maximum yield and efficiency. chiet.edu.eg

For example, simulations can determine the optimal molar flow rates of sulfur, air, and dodecylbenzene, as well as the optimal pressure for the dodecylbenzene feed. chiet.edu.eg This computational approach is also crucial for process intensification, such as designing heat exchanger networks to minimize external energy consumption, thereby making the process more economical and sustainable. chiet.edu.eg

Beyond process engineering, computational tools like the US EPA's Estimation Programs Interface (EPI) Suite are used to predict the physicochemical properties and environmental fate of DBSA, which is essential for regulatory compliance and understanding its environmental profile. europa.eu While these tools are powerful for optimization and property prediction, the use of quantum chemical calculations for the rational design of the fundamental reaction mechanisms is a more advanced area that holds future promise.

| Parameter | Optimized Value |

| Molar Flow Rate of Sulfur | 3.0 - 3.5 kg.mol/h |

| Molar Flow Rate of Air | 25 kg.mol/h |

| Molar Flow Rate of Dodecyl Benzene | 3.1 kg.mol/h |

| Pressure of Dodecyl Benzene | 70 kPa |

Methodological Advancements in Large-Scale Laboratory Synthesis of Dodecylbenzenesulfonic Acid, N-ethylethanamine

The large-scale laboratory synthesis of dodecylbenzenesulfonic acid, N-ethylethanamine, is a carefully controlled process that begins with the production of dodecylbenzenesulfonic acid, which is then neutralized by N-ethylethanamine.

The primary method for synthesizing DBSA is the sulfonation of linear alkylbenzene (LAB). chemicalbook.com This is an electrophilic aromatic substitution reaction. In a laboratory setting, this is often achieved by reacting LAB with a sulfonating agent such as concentrated sulfuric acid or sulfur trioxide. chemicalbook.comalfa-chemistry.com The reaction with sulfur trioxide is rapid and highly exothermic. alfa-chemistry.com To manage the reaction on a larger scale, the sulfur trioxide is often diluted with an inert gas or dissolved in a solvent like 1,2-dichloroethane (B1671644) to moderate its reactivity and prevent side reactions. google.com

A significant advancement in the large-scale synthesis of DBSA is the use of microreactors. google.com This technology allows for precise control over reaction temperature and mixing, which is crucial for minimizing the formation of byproducts like sulfones. alfa-chemistry.comgoogle.com A circulating microreactor system, for example, can achieve high conversion rates of dodecylbenzene, with product quality reaching up to 98% purity. google.com This method also reduces the amount of waste acid generated. google.com

The second stage of the synthesis is the neutralization of the resulting dodecylbenzenesulfonic acid with N-ethylethanamine (diethylamine) to form the desired salt. This is an acid-base reaction. A general and effective method for this type of salt formation involves the controlled addition of the amine to the sulfonic acid. google.com

For large-scale laboratory preparation, a common strategy is to cool both the dodecylbenzenesulfonic acid and the N-ethylethanamine separately before mixing. google.com The N-ethylethanamine is then added to the DBSA in a drop-wise manner with continuous agitation. google.com Maintaining a low reaction temperature is critical to prevent the loss of the volatile N-ethylethanamine. google.com After the addition is complete, the reaction mixture is typically stirred for several hours at room temperature to ensure the reaction goes to completion. google.com

The following tables outline typical reaction parameters and findings for the key steps in the synthesis of Dodecylbenzenesulfonic Acid, N-ethylethanamine.

Table 1: Large-Scale Laboratory Synthesis of Dodecylbenzenesulfonic Acid via Sulfonation

| Parameter | Value/Condition | Finding/Observation |

| Reactants | Linear Alkylbenzene (LAB), Sulfur Trioxide (SO₃) | SO₃ is a highly effective sulfonating agent. alfa-chemistry.com |

| Solvent | 1,2-Dichloroethane | Used to dissolve SO₃ and control reactivity. google.com |

| Molar Ratio | SO₃ : LAB = 1.01:1 to 1.1:1 | A slight excess of SO₃ ensures high conversion of LAB. google.com |

| Temperature | 50-60°C | Precise temperature control is crucial to prevent side reactions. google.com |

| Reaction Time | Aging for 30-50 minutes post-SO₃ addition | Allows for the completion of the sulfonation reaction. google.com |

| Yield | Up to 98% | Microreactor technology can lead to very high yields of DBSA. google.com |

Table 2: Large-Scale Laboratory Synthesis of Dodecylbenzenesulfonic Acid, N-ethylethanamine via Neutralization

| Parameter | Value/Condition | Finding/Observation |

| Reactants | Dodecylbenzenesulfonic Acid (DBSA), N-ethylethanamine (Diethylamine) | An acid-base neutralization reaction. google.com |

| Stoichiometry | Approximately 1:1 molar ratio | Based on the principle of acid-base neutralization. |

| Initial Temperature | Reactants cooled to 10-15°C | Cooling prevents the loss of volatile diethylamine (B46881). google.com |

| Addition Method | Drop-wise addition of N-ethylethanamine to DBSA with stirring | Ensures controlled reaction and heat dissipation. google.com |

| Reaction Temperature | Maintained below 20°C during addition | Critical for preventing amine loss and ensuring safety. google.com |

| Post-Reaction | Stirring for several hours at room temperature | Ensures the reaction proceeds to completion. google.com |

| Product | Dodecylbenzenesulfonic Acid, N-ethylethanamine salt | The final product is formed directly from this reaction. |

Mechanistic Investigations of Chemical Transformations Involving Dodecylbenzenesulfonic Acid, N Ethylethanamine

Kinetic and Thermodynamic Profiling of Dodecylbenzenesulfonic Acid, N-ethylethanamine Reactions

Kinetic and thermodynamic studies of reactions involving Dodecylbenzenesulfonic acid, N-ethylethanamine are essential for quantifying reaction rates, determining activation parameters, and understanding the feasibility and spontaneity of the transformations. While specific kinetic and thermodynamic data for the N-ethylethanamine salt are not extensively documented in publicly available literature, valuable insights can be drawn from studies on its parent acid, DBSA, which is known to catalyze a variety of organic reactions.

Kinetic studies on DBSA-catalyzed reactions, such as esterification, have demonstrated that reaction rates are significantly influenced by factors like temperature, catalyst concentration, and the nature of the reactants. For instance, in the esterification of oleic acid with methanol, the reaction rate was found to increase with both temperature and the proportion of the DBSA catalyst. chemicalbook.com Thermodynamic parameters, including activation energy, enthalpy, and entropy of activation, have been determined for various reactions, providing a deeper understanding of the energy landscape of the reaction pathway. researchgate.netrsc.org

Table 1: Representative Kinetic Data for DBSA-Catalyzed Esterification

| Reaction Parameter | Value | Conditions |

| Catalyst | 4-Dodecylbenzenesulfonic acid | Esterification of oleic acid with methanol |

| Effect of Temperature | Increased reaction rate with increasing temperature | - |

| Effect of Catalyst Ratio | Increased reaction rate with higher catalyst/acid molar ratio | - |

Note: This data is for the parent acid, DBSA, and is illustrative of the types of kinetic studies performed.

Structural Elucidation of Reaction Intermediates and Transition States

The identification and characterization of reaction intermediates and transition states are fundamental to elucidating the stepwise mechanism of a chemical transformation. In reactions catalyzed by Dodecylbenzenesulfonic acid, N-ethylethanamine, the protonated form of the substrate or a complex involving the catalyst and reactants is often a key intermediate.

For example, in acid-catalyzed reactions like the Mannich reaction, a proposed mechanism involves the initial protonation of an aldehyde by the acid catalyst. rsc.org This is followed by the formation of an iminium ion, which then acts as an electrophile. rsc.org The long alkyl chain of the dodecylbenzenesulfonate anion can create a hydrophobic microenvironment, potentially stabilizing these charged intermediates and influencing the reaction pathway.

While direct structural data for intermediates in reactions specifically involving the Dodecylbenzenesulfonic acid, N-ethylethanamine salt are scarce, computational methods are often employed to predict the geometries and energies of these transient species. researchgate.net These computational approaches provide valuable models for understanding the structure of transition states, which are, by their nature, fleeting and difficult to observe experimentally.

Spectroscopic and Diffraction Techniques in Reaction Mechanism Determination

A variety of spectroscopic and diffraction techniques are indispensable for monitoring reaction progress, identifying products, and characterizing the structures of stable molecules and, in some cases, reactive intermediates.

Fourier Transform Infrared (FTIR) Spectroscopy: FTIR is used to identify functional groups and monitor their transformation during a reaction. For instance, in DBSA-doped polyaniline synthesis, FTIR spectra confirm the presence of characteristic peaks corresponding to the sulfonic acid group and the polymer backbone. acs.org

Ultraviolet-Visible (UV-Vis) Spectroscopy: UV-Vis spectroscopy is useful for studying conjugated systems and can be used to follow the kinetics of reactions involving chromophoric species. In the study of PANDB synthesized in xylene, UV-Vis spectra showed characteristic absorption bands that change with reaction time. acs.org

Nuclear Magnetic Resonance (NMR) Spectroscopy: NMR provides detailed information about the molecular structure and connectivity of reactants, products, and stable intermediates.

Mass Spectrometry (MS): MS is used to determine the molecular weight of compounds and can help in the identification of reaction products and intermediates. ajol.info

X-ray Diffraction (XRD): XRD is a powerful technique for determining the three-dimensional structure of crystalline materials, which can include stable catalyst forms or crystalline products. rsc.org

These techniques, often used in combination, provide a comprehensive picture of the chemical transformations occurring.

Quantum Chemical Modeling and Molecular Dynamics Simulations of Dodecylbenzenesulfonic Acid, N-ethylethanamine Reactivity

Computational chemistry plays a pivotal role in understanding the reactivity of complex chemical systems like Dodecylbenzenesulfonic acid, N-ethylethanamine at a molecular level.

Quantum Chemical Modeling: Methods like Density Functional Theory (DFT) are used to calculate the electronic structure, geometry, and energies of molecules, intermediates, and transition states. researchgate.net These calculations can provide insights into reaction pathways, activation barriers, and the role of the catalyst in lowering the energy of the transition state. For instance, computational studies can be used to model the protonation step in acid catalysis and the subsequent electronic rearrangements. researchgate.net

Molecular Dynamics (MD) Simulations: MD simulations are used to study the dynamic behavior of molecules over time. nih.gov In the context of Dodecylbenzenesulfonic acid, N-ethylethanamine, MD simulations can model the formation of micelles in solution and the interaction of reactant molecules with these aggregates. This is particularly relevant as DBSA is a surfactant and its catalytic activity can be enhanced by the formation of a colloidal dispersion system in water, which creates a microenvironment conducive to the reaction. acs.org

Table 2: Applications of Computational Methods in Studying Related Systems

| Computational Method | Application | Insights Gained |

| Quantum Chemistry (DFT) | Adsorption of N-heterocyclic compounds on sulfonic acid-functionalized resins. researchgate.net | Understanding of adsorption sites, energies, and the role of functional groups. |

| QSAR Models | Removal of organic compounds by oxidation and coagulation. researchgate.net | Predictive models for reaction rates based on quantum chemical descriptors. |

| Molecular Dynamics (MD) | Combustion of n-dodecane. nih.gov | Investigation of reaction mechanisms at the atomic level. |

These computational approaches complement experimental studies and provide a detailed, atomistic view of the reaction mechanisms.

Stereochemical Aspects of Dodecylbenzenesulfonic Acid, N-ethylethanamine Transformations

The stereochemical outcome of a reaction is a critical aspect of its mechanism, particularly in the synthesis of chiral molecules. While Dodecylbenzenesulfonic acid and N-ethylethanamine are themselves achiral, their salt could potentially be used in conjunction with chiral co-catalysts or auxiliaries to induce stereoselectivity.

In reactions involving the formation of new stereocenters, the catalyst can influence the stereochemical pathway by providing a chiral environment or by selectively stabilizing one transition state over another. For example, in aza-Achmatowicz oxidative rearrangements, which can involve stereochemistry, the reaction conditions and catalysts are crucial for the outcome. researchgate.net

Currently, there is a lack of specific research in the accessible literature detailing the stereochemical aspects of transformations directly catalyzed by Dodecylbenzenesulfonic acid, N-ethylethanamine. However, the principles of asymmetric catalysis suggest that if a chiral variant of either the acid or the amine were used, or if the reaction were performed in the presence of a chiral additive, stereocontrol could potentially be achieved. The study of stereoisomers and their formation is fundamental in organic synthesis. google.com

Environmental Fate and Biogeochemical Cycling Research of Dodecylbenzenesulfonic Acid, N Ethylethanamine

Pathways and Kinetics of Abiotic Degradation

The abiotic degradation of Dodecylbenzenesulfonic acid, N-ethylethanamine is influenced by several environmental factors, with photolysis and oxidation being key mechanisms.

Hydrolysis is not a significant environmental fate process for dodecylbenzenesulfonic acid. Studies have shown that the compound is hydrolytically stable, with less than 10% degradation observed after 5 days at varying pH levels (4, 7, and 9) and a temperature of 50°C. europa.eu This suggests a half-life of greater than one year under these conditions. europa.eu

In contrast, photolytic degradation can be a more rapid process. In aqueous solutions, particularly in the presence of a photocatalyst like titanium dioxide (TiO2), sodium dodecylbenzenesulfonate undergoes rapid photodegradation. europa.eu The process involves the decomposition of the aromatic ring, followed by a slower oxidation of the aliphatic chain. europa.eu Complete removal of the substance's absorption has been observed within 2 hours of light exposure under these conditions. europa.eu The primary photochemical decomposition occurs at a wavelength of 215 nm, leading to the formation of products such as formaldehyde (B43269) and formic acid. nih.gov

Microbial Transformations and Biotic Degradation Mechanisms

The biodegradation of Dodecylbenzenesulfonic acid, N-ethylethanamine is a critical pathway for its removal from the environment.

Dodecylbenzenesulfonic acid is considered to be readily biodegradable. oecd.org Studies have identified bacterial isolates capable of utilizing dodecylbenzenesulfonate as a sole carbon source. nih.gov For instance, two bacterial isolates, designated C12 and C12B, were obtained from enriched soils and showed the ability to degrade detergent compounds. nih.gov While both could degrade dodecyl sulfate, only C12B was capable of growing on dodecylbenzenesulfonate. nih.gov The biodegradation of linear alkylbenzene sulfonates is influenced by the isomeric structure of the compound, with some isomers being more readily degraded than others. nih.gov

The biodegradation of linear alkylbenzene sulfonates like dodecylbenzenesulfonic acid is a well-studied process. The initial step involves the enzymatic oxidation of the terminal methyl group of the alkyl chain, followed by a stepwise shortening of the chain through β-oxidation. This process leads to the formation of sulfophenylcarboxylic acids (SPCs) as key metabolic intermediates. nih.gov These SPCs are then further degraded, ultimately leading to the opening of the benzene (B151609) ring and complete mineralization to carbon dioxide, water, and sulfate. europa.eu The rate and extent of biodegradation can be influenced by environmental conditions such as temperature, with optimal degradation rates for sodium-C12 linear alkylbenzene sulfonic acids in Chesapeake Bay water observed at 25-30°C. nih.gov

The following table summarizes key findings on the biodegradation of Dodecylbenzenesulfonic acid and related compounds:

| Study Type | Compound | Conditions | Degradation Rate/Half-life | Reference |

| Ready Biodegradability (OECD 301B) | Dodecylbenzenesulfonic acid | - | 69% mineralization in 28 days | valudor.com |

| Laboratory Study | C12-LAS | Sludge-amended soil | Half-life of 23.1 days | europa.eu |

| Biomineralization | Dodecylbenzenesulfonate | Soil/water suspension (aerobic) | 40.6% mineralization to 14CO2 in 42 days | europa.eu |

| Biomineralization | Dodecylbenzenesulfonate | Soil/water suspension (anaerobic) | 51.9% mineralization to 14CO2 in 42 days | europa.eu |

| Biodegradation | Sodium dodecylbenzene (B1670861) sulfonate (DBS) | 10 ppm, 20°C | 75% degradation in 11 days | europa.eu |

| Biodegradation | Linear alkylbenzene sulfonate (14C-ring C12LAS) | 1 mg/L, 20°C | >96% degradation in 6 hours | europa.eu |

| Biodegradation | Dodecylbenzenesulfonate 14C (DBS-14C) | 76 ppm, 24°C | >90% degradation in 90 hours | europa.eu |

Environmental Transport and Distribution Dynamics

The transport and distribution of Dodecylbenzenesulfonic acid, N-ethylethanamine in the environment are governed by its physicochemical properties. With a relatively low octanol-water partition coefficient (log Kow) of 1.96 for its sodium salt, it has a low potential for bioaccumulation. oecd.org The estimated bioconcentration factor (BCF) is 70.79. oecd.org

When released into the environment, dodecylbenzenesulfonic acid partitions primarily to soil and water. oecd.org If released to water, approximately 93% is expected to remain in the water phase and 7% in the sediment. oecd.org If released to soil, it is expected to remain almost entirely in the soil compartment. oecd.org The substance is expected to have very high mobility in soil based on an estimated Koc of 2360. europa.eu However, as an anionic surfactant, its partitioning is not solely dependent on hydrophobicity, as it can also adsorb to positively charged substrates in soils and sediments. oecd.org Volatilization from moist soil surfaces is not considered an important fate process. europa.eu

Adsorption and Desorption Phenomena in Soils and Sediments

The interaction of Dodecylbenzenesulfonic acid (DBSA) with soils and sediments is a critical component of its environmental distribution. Adsorption, the process by which the chemical adheres to solid particles, and desorption, its release back into the liquid phase, determine its mobility and bioavailability. europa.eu

Research indicates that the primary mechanism for the sorption of linear alkylbenzene sulfonates is through hydrophobic interactions with the organic matter in soil and sediment, as well as electrostatic attraction or ligand exchange with mineral components like clays (B1170129) and metal oxides. nih.goveuropa.eu The affinity for adsorption is strongly influenced by the soil's organic carbon (OC) content; soils with higher OC levels tend to exhibit greater adsorption of these compounds. nih.gov

The soil organic carbon-water (B12546825) partitioning coefficient (Koc) is a key parameter used to predict the extent of adsorption. For DBSA, model estimations provide a log Koc value of approximately 3.21 to 3.57, which corresponds to Koc values of 2360 and 3707 respectively. These values suggest that DBSA has a moderate to high potential for adsorption to soil and sediment.

Batch-type experiments studying the adsorption of similar sulfonamide compounds have shown that both the Linear and Freundlich isotherm models can effectively describe the adsorption behavior, with high coefficients of determination (R² > 0.95). nih.gov Desorption studies indicate that a portion of the adsorbed compound can be released back into the soil solution, suggesting that the retention is not entirely irreversible. nih.gov For instance, studies on sulfachloropyridazine (B1682503) (SCP), a related sulfonamide, showed that desorption percentages could be significant, indicating a potential for mobility. nih.gov

Table 1: Estimated Adsorption Coefficients for Dodecylbenzenesulfonic Acid (Analogue Data)

| Parameter | Estimated Value | Source | Description |

| Log Koc | 3.21 - 3.57 | ECHA Dossier | The logarithm of the soil organic carbon-water partitioning coefficient, indicating the tendency to adsorb to organic matter. |

| Koc | 2360 - 3707 L/kg | ECHA Dossier | The soil organic carbon-water partitioning coefficient. Higher values indicate stronger adsorption. |

This interactive table is based on analogue data for Dodecylbenzenesulfonic acid.

Volatilization and Atmospheric Transport Modeling

Volatilization from water or soil surfaces is not considered a significant environmental fate process for Dodecylbenzenesulfonic acid and its salts. This is due to the compound's very low vapor pressure, which has been estimated to be around 1.06 x 10⁻⁸ Pa. bu.edu Because of this negligible volatility, significant amounts of the substance are unlikely to be present in the atmosphere. bu.edu

Despite its low likelihood of entering the atmosphere, predictive models like AOPWIN (Atmospheric Oxidation Program for Windows) have been used to estimate its fate if it were to be present. These models calculate the rate of indirect photolysis, which is the degradation by reaction with hydroxyl (OH) radicals in the atmosphere. The estimated atmospheric half-life for DBSA is approximately 7.8 hours, suggesting that if it did reach the atmosphere, it would be degraded relatively quickly. bu.edu

Leaching and Groundwater Transport Investigations

The potential for Dodecylbenzenesulfonic acid, N-ethylethanamine to leach through the soil profile and reach groundwater is a key consideration in its environmental risk assessment. The mobility of the compound in soil is primarily governed by its adsorption characteristics and water solubility.

While the estimated Koc values suggest moderate to high adsorption, DBSA is also soluble in water. europa.eu This solubility can facilitate its transport through the soil column with percolating water. bu.edu Models like the US EPA's EPI Suite predict that DBSA is expected to have very high mobility in soil. bu.edu This high mobility suggests a potential for the substance to leach from the upper soil layers and be transported towards groundwater systems. epa.gov

If released to soil, the compound is expected to primarily remain in the soil compartment. However, its mobility means that under conditions of high water flow and in soils with low organic carbon content (leading to lower adsorption), the risk of groundwater contamination cannot be entirely dismissed. bu.edu

Development of Predictive Models for Dodecylbenzenesulfonic Acid, N-ethylethanamine Environmental Behavior

Due to the cost and complexity of extensive laboratory and field studies for every chemical, predictive models are essential tools for estimating environmental fate and behavior. For Dodecylbenzenesulfonic acid and its derivatives, the U.S. Environmental Protection Agency's (EPA) Estimation Programs Interface (EPI) Suite™ is a commonly used tool. bu.edu

These models use Quantitative Structure-Activity Relationships (QSARs) to predict physicochemical properties and environmental fate endpoints based on the chemical's molecular structure. For DBSA, models within the EPI Suite provide estimations for:

Physical/Chemical Properties: Vapor pressure, water solubility, and the octanol-water partition coefficient (Log Kow).

Environmental Fate Properties: Adsorption coefficient (Koc), biodegradation rates, and atmospheric oxidation rates. bu.edu

Level III Fugacity modeling, another predictive approach, helps to understand the partitioning of a chemical between different environmental compartments (air, water, soil, and sediment). For DBSA, this modeling indicates that if released equally to air, soil, and water, the majority would partition to the soil (65%) and water (32%) compartments.

These models are crucial for screening-level hazard characterizations and for prioritizing substances for further testing. They provide valuable insights into the likely environmental behavior of compounds like Dodecylbenzenesulfonic acid, N-ethylethanamine, especially when specific experimental data is scarce.

Table 2: EPI Suite™ Model Predictions for Dodecylbenzenesulfonic Acid (Analogue Data)

| Parameter | Predicted Value | Model | Environmental Implication |

| Vapor Pressure | 1.06 x 10⁻⁸ Pa | EPI Suite™ | Low volatility, atmospheric transport is not significant. |

| Log Kow | 1.96 - 4.78 | EPI Suite™ / Experimental | Low to moderate potential for bioaccumulation. |

| Log Koc | 3.21 - 3.57 | KOCWIN™ | Moderate to high adsorption to soil/sediment. |

| Atmospheric Half-life | 7.8 hours | AOPWIN™ | Rapid degradation in the atmosphere if present. |

| Biodegradation | Readily biodegradable | BIOWIN™ | Not expected to persist in the environment. |

This interactive table is based on analogue data for Dodecylbenzenesulfonic acid.

Molecular and Cellular Biological Interactions of Dodecylbenzenesulfonic Acid, N Ethylethanamine

Fundamental Principles of Chemical-Biological Interactions Involving Dodecylbenzenesulfonic Acid, N-ethylethanamine

The interaction of Dodecylbenzenesulfonic acid, N-ethylethanamine with biological systems is fundamentally governed by its amphiphilic nature. The molecule consists of a long, hydrophobic dodecylbenzene (B1670861) tail and a hydrophilic sulfonate head group, which is neutralized by the N-ethylethanamine counter-ion. This structure allows it to interact with both polar and non-polar environments within a biological system.

The primary mode of interaction is through the disruption of cellular membranes. The hydrophobic tail can intercalate into the lipid bilayer of cell membranes, while the hydrophilic head remains in the aqueous environment. This insertion can alter membrane fluidity, permeability, and the function of membrane-bound proteins.

Furthermore, as a surfactant, DBS-DEA can emulsify lipids and denature proteins, which are key components of all living cells. The extent of these interactions is dependent on the concentration of the compound. At low concentrations, it may only bind to the surface of cells or macromolecules, while at higher concentrations, it can lead to cell lysis and the unfolding of proteins.

Investigations into the Molecular Basis of Interactions with Biological Macromolecules

Ligand-Receptor Binding Studies (e.g., protein-Dodecylbenzenesulfonic Acid, N-ethylethanamine interactions)

The interaction of Dodecylbenzenesulfonic acid, N-ethylethanamine with proteins is a critical aspect of its biological activity. As an anionic surfactant, the dodecylbenzenesulfonate portion can bind to positively charged amino acid residues on the surface of proteins, such as lysine (B10760008) and arginine, through electrostatic interactions. The hydrophobic tail can also interact with non-polar pockets on the protein surface or penetrate the hydrophobic core, leading to conformational changes. ibmc.msk.ru

These interactions can result in the denaturation of the protein, causing a loss of its native structure and function. The binding affinity and the extent of denaturation depend on several factors, including the protein's structure and stability, the concentration of the surfactant, pH, and ionic strength of the medium.

While specific receptor binding studies for Dodecylbenzenesulfonic acid, N-ethylethanamine are not extensively documented in publicly available literature, the principles of ligand-receptor interactions can be applied. ibmc.msk.rurevvity.com The binding can be characterized by its affinity (how strongly the ligand binds to the receptor) and its kinetics (the rates of association and dissociation). ibmc.msk.ru

Table 1: Potential Protein Interaction Parameters for Dodecylbenzenesulfonic Acid, N-ethylethanamine

| Parameter | Description | Potential Effect of DBS-DEA |

| Binding Affinity (Kd) | The concentration of ligand at which half of the receptor binding sites are occupied. | Varies depending on the protein; can be in the micromolar to millimolar range. |

| Association Rate (kon) | The rate at which the ligand binds to the receptor. | Influenced by electrostatic and hydrophobic interactions. |

| Dissociation Rate (koff) | The rate at which the ligand unbinds from the receptor. | Can be slow if significant conformational changes occur in the protein. |

| Cooperativity | The phenomenon where the binding of one ligand molecule influences the binding of subsequent molecules. | Possible, leading to a sigmoidal binding curve. |

This table is illustrative and based on the general principles of surfactant-protein interactions. Specific values for DBS-DEA would require experimental determination.

Interaction with Nucleic Acids and Lipids

The interaction of Dodecylbenzenesulfonic acid, N-ethylethanamine with nucleic acids (DNA and RNA) is primarily electrostatic. The negatively charged phosphate (B84403) backbone of nucleic acids can interact with the positively charged N-ethylethanamine counter-ion. However, the dodecylbenzenesulfonate anion can also interact with nucleic acids, potentially causing conformational changes or aggregation.

The interaction with lipids is a key feature of this amphiphilic molecule. As mentioned, the hydrophobic tail readily inserts into lipid bilayers, which form the basis of all cellular membranes. This can lead to:

Increased membrane fluidity: The insertion of the bulky dodecylbenzene group can disrupt the ordered packing of phospholipids.

Formation of micelles: At concentrations above its critical micelle concentration (CMC), DBS-DEA can form micelles that can solubilize lipids and membrane components.

Membrane permeabilization: The disruption of the lipid bilayer can create pores or channels, leading to leakage of cellular contents.

Studies on similar compounds like 4-dodecylbenzene sulfonic acid have shown that they can form vesicles and undergo micelle-to-vesicle transitions, which could be relevant to the behavior of DBS-DEA in biological systems. rsc.org

Analysis of Cellular Responses and Intracellular Signaling Pathways Modulated by Dodecylbenzenesulfonic Acid, N-ethylethanamine in Model Systems

The cellular responses to Dodecylbenzenesulfonic acid, N-ethylethanamine are a direct consequence of its interactions with macromolecules. At the cellular level, exposure to this compound can trigger a variety of responses, often related to stress and damage.

Cytotoxicity: Due to its ability to disrupt cell membranes and denature proteins, DBS-DEA can be cytotoxic, leading to cell death through necrosis or apoptosis.

Inflammatory response: Cell damage can trigger the release of pro-inflammatory signaling molecules, leading to an inflammatory response in tissues.

Oxidative stress: The disruption of mitochondrial membranes can impair cellular respiration and lead to the production of reactive oxygen species (ROS), causing oxidative stress.

Modulation of signaling pathways: By interacting with membrane receptors and intracellular signaling proteins, DBS-DEA could potentially modulate various signaling pathways, although specific pathways affected by this particular compound are not well-documented.

Research on related compounds like linear alkylbenzene sulfonates (LAS) indicates that they can be taken up by organisms and may elicit various biological responses. oecd.org

Computational Modeling and Simulation of Dodecylbenzenesulfonic Acid, N-ethylethanamine Biological Interactions

Computational methods are valuable tools for predicting and understanding the interactions of molecules like Dodecylbenzenesulfonic acid, N-ethylethanamine with biological systems. kerala.gov.in

Molecular Docking: This technique can be used to predict the binding mode and affinity of DBS-DEA to the active sites or allosteric sites of proteins. researchgate.net This can help identify potential protein targets and understand the initial binding events.

Molecular Dynamics (MD) Simulations: MD simulations can provide a dynamic view of the interaction between DBS-DEA and biological macromolecules like proteins and lipid bilayers. These simulations can reveal how the surfactant affects the structure, flexibility, and function of these macromolecules over time. For example, MD can simulate the insertion of the surfactant into a cell membrane and the resulting changes in membrane properties.

Quantitative Structure-Activity Relationship (QSAR) models: QSAR models can be developed to predict the biological activity or toxicity of a series of related surfactants based on their molecular structures. While specific QSAR models for DBS-DEA are not readily available, this approach could be used to assess its potential biological effects.

Table 2: Computational Approaches for Studying DBS-DEA Interactions

| Computational Method | Application to DBS-DEA | Information Gained |

| Molecular Docking | Predicting binding to proteins. | Binding poses, affinity scores, key interacting residues. |

| Molecular Dynamics | Simulating interactions with membranes and proteins. | Conformational changes, membrane disruption mechanisms, free energy of binding. |

| QSAR | Predicting biological activity. | Correlation between molecular descriptors and biological effects. |

Proteomic and Genomic Studies for Elucidating Cellular Mechanisms in Response to Dodecylbenzenesulfonic Acid, N-ethylethanamine

To gain a comprehensive understanding of the cellular response to Dodecylbenzenesulfonic acid, N-ethylethanamine, high-throughput "omics" technologies can be employed. ibmc.msk.ru

Proteomics: This involves the large-scale study of proteins. By comparing the proteome of cells treated with DBS-DEA to untreated cells, researchers can identify proteins whose expression levels or post-translational modifications are altered. This can provide insights into the cellular pathways that are affected by the compound, such as stress response pathways, metabolic pathways, and structural components of the cell.

Genomics: This involves the study of an organism's complete set of DNA. Transcriptomics, a subfield of genomics, analyzes the expression levels of all genes in a cell. By examining changes in gene expression in response to DBS-DEA, researchers can identify the genes and genetic pathways that are activated or repressed. This can reveal the primary cellular response mechanisms to the compound.

While specific proteomic and genomic studies on Dodecylbenzenesulfonic acid, N-ethylethanamine are not widely published, such studies on other surfactants have revealed complex cellular responses involving stress-related genes and proteins.

Advanced Analytical Methodologies for the Research and Characterization of Dodecylbenzenesulfonic Acid, N Ethylethanamine

High-Resolution Spectroscopic Techniques for Structural Elucidation (e.g., NMR, Mass Spectrometry, IR)

Spectroscopic techniques are fundamental for elucidating the molecular structure of Dodecylbenzenesulfonic acid, N-ethylethanamine. These methods provide detailed information about the connectivity of atoms and the functional groups present in both the anionic (dodecylbenzenesulfonate) and cationic (diethylammonium) components of the salt.

Nuclear Magnetic Resonance (NMR) Spectroscopy

Quantitative NMR (qNMR) and qualitative NMR are powerful, non-destructive techniques for structural confirmation and quantification. For Dodecylbenzenesulfonic acid, N-ethylethanamine, ¹H and ¹³C NMR spectroscopy can confirm the presence of the aromatic ring, the long aliphatic dodecyl chain, and the N-ethylethanamine counter-ion.

¹H NMR: The proton NMR spectrum would show characteristic signals for the aromatic protons, the aliphatic protons of the dodecyl chain (with distinct signals for the CH₃ group and the various CH₂ groups), and the protons of the diethylammonium (B1227033) cation (CH₃ and CH₂ groups adjacent to the nitrogen).

¹³C NMR: The carbon NMR spectrum provides complementary information, showing distinct signals for the carbons in the benzene (B151609) ring, the dodecyl chain, and the diethylamine (B46881) moiety.

Table 1: Predicted ¹H and ¹³C NMR Chemical Shifts for Dodecylbenzenesulfonic Acid, N-ethylethanamine

| Part of Molecule | Group | Predicted ¹H Chemical Shift (ppm) | Predicted ¹³C Chemical Shift (ppm) |

| Dodecylbenzenesulfonate | Aromatic C-H | 7.2 - 7.9 | 125 - 150 |

| Aliphatic -CH₂- (chain) | 1.2 - 1.6 | 22 - 32 | |

| Terminal -CH₃ (chain) | ~0.9 | ~14 | |

| Diethylammonium | N-H₂⁺ | Variable, broad | N/A |

| -CH₂-N | ~3.1 | ~42 | |

| N-C-CH₃ | ~1.3 | ~11 |

Mass Spectrometry (MS)

Mass spectrometry is a highly sensitive technique used to determine the molecular weight and elemental composition of a compound and to deduce its structure by analyzing its fragmentation patterns. For an ionic compound like Dodecylbenzenesulfonic acid, N-ethylethanamine, Electrospray Ionization (ESI) is the preferred method.

Negative Ion Mode (ESI-): This mode detects the dodecylbenzenesulfonate anion. The high-resolution mass spectrum would show a prominent peak for the [M-H]⁻ ion at a mass-to-charge ratio (m/z) of approximately 325.1843. nih.gov

Tandem Mass Spectrometry (MS/MS): By isolating the parent ion (m/z 325.18) and subjecting it to collision-induced dissociation, characteristic fragment ions are produced. This fragmentation provides structural confirmation. For example, a significant fragment at m/z 183.0121 corresponds to the loss of the dodecyl chain. nih.govmassbank.eu

Table 2: Experimental LC-MS/MS Fragmentation Data for Dodecylbenzenesulfonate Anion [M-H]⁻

| Precursor m/z | Fragment Ion m/z | Tentative Assignment | Source |

| 325.1843 | 197.0277 | [C₉H₉O₃S]⁻ | nih.gov |

| 325.1843 | 183.0121 | [C₈H₇O₃S]⁻ | nih.gov |

| 325.1843 | 170.0042 | [C₇H₆O₃S]⁻ | nih.gov |

Infrared (IR) Spectroscopy

Infrared spectroscopy is used to identify the functional groups present in a molecule by measuring the absorption of infrared radiation. The spectrum of Dodecylbenzenesulfonic acid, N-ethylethanamine would display characteristic bands for both the acid and amine components. spectrabase.com

Sulfonate Group: Strong, characteristic absorption bands for the S=O asymmetric and symmetric stretching vibrations are expected around 1180 cm⁻¹ and 1030 cm⁻¹, respectively. researchgate.net

Aromatic Ring: Peaks corresponding to aromatic C-H stretching appear above 3000 cm⁻¹, and C=C stretching vibrations within the ring appear in the 1450-1600 cm⁻¹ region. researchgate.net

Aliphatic Chain: C-H stretching vibrations of the CH₂ and CH₃ groups in the dodecyl chain are observed in the 2850-2960 cm⁻¹ range. researchgate.net

Ammonium Group: A broad absorption band for the N-H stretching of the R₂NH₂⁺ cation is typically seen in the 3300–3500 cm⁻¹ region. scienceready.com.au

Table 3: Key IR Absorption Bands for Dodecylbenzenesulfonic Acid, N-ethylethanamine

| Functional Group | Vibrational Mode | Expected Wavenumber (cm⁻¹) |

| N-H (Ammonium) | Stretch, broad | 3300 - 3500 |

| C-H (Aromatic) | Stretch | 3000 - 3100 |

| C-H (Aliphatic) | Stretch | 2850 - 2960 |

| C=C (Aromatic) | Stretch | 1450 - 1600 |

| S=O (Sulfonate) | Asymmetric Stretch | ~1180 |

| S-O (Sulfonate) | Symmetric Stretch | ~1030 |

| C-H (Aromatic) | Out-of-plane bend | 500 - 800 |

Advanced Chromatographic Separation Techniques for Purity Assessment and Mixture Analysis (e.g., GC-MS, LC-MS/MS, CE)longdom.orghmdb.ca

Chromatographic techniques are essential for separating the target compound from impurities, isomers, and other components in a mixture, allowing for accurate purity assessment.

Gas Chromatography-Mass Spectrometry (GC-MS): Due to the low volatility and ionic nature of the salt, direct analysis by GC-MS is not feasible. However, GC-MS is valuable for analyzing potential volatile or semi-volatile impurities in the starting materials or for analyzing degradation products. hmdb.cachemijournal.com Dodecylbenzenesulfonic acid-binding polyamide has been used as an absorbent for gas chromatography to separate and concentrate other compounds. nih.gov

Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS): This is a powerful and widely used technique for the analysis of DBSA and its salts. longdom.org It combines the separation capabilities of High-Performance Liquid Chromatography (HPLC) with the high sensitivity and specificity of tandem mass spectrometry. nih.govnih.gov A reverse-phase HPLC method can effectively separate the dodecylbenzenesulfonate anion from other components in a sample matrix before it enters the mass spectrometer for detection and quantification. sielc.com

Capillary Electrophoresis (CE): CE is a high-resolution separation technique well-suited for analyzing charged species. longdom.org It can be used to separate the dodecylbenzenesulfonate anion and the diethylammonium cation. CE-MS, a hyphenated version of the technique, offers the potential for rapid, highly efficient separations coupled with sensitive mass detection, making it a valuable tool for purity analysis and the study of complex formulations. chemijournal.com

Electroanalytical Methods for the Detection and Quantification of Dodecylbenzenesulfonic Acid, N-ethylethanamine

Electroanalytical methods offer a sensitive, rapid, and cost-effective alternative to chromatographic and spectroscopic techniques for the quantification of electroactive compounds. researchgate.netiapchem.org

These techniques measure changes in electrical properties like potential or current. For Dodecylbenzenesulfonic acid, its anionic nature allows for detection using various electroanalytical approaches. Potentiometric sensors with ion-selective electrodes can be designed to be responsive to the dodecylbenzenesulfonate anion. Voltammetric methods can also be employed, where the surfactant may adsorb onto an electrode surface, causing a measurable change in the current or capacitance that is proportional to its concentration. These methods are particularly useful for in-situ measurements and for analyzing samples where minimal preparation is desired. mdpi.com

Development and Validation of Novel Analytical Protocols for Dodecylbenzenesulfonic Acid, N-ethylethanamine in Complex Matriceslongdom.orghmdb.ca

Analyzing Dodecylbenzenesulfonic acid, N-ethylethanamine in complex matrices such as environmental samples, consumer products, or biological tissues requires the development and validation of robust analytical protocols. A typical workflow involves sample extraction, clean-up, and instrumental analysis.

For instance, a validated method for determining DBSA in biological tissue involved an initial Soxhlet extraction to isolate the analyte from the matrix. researchgate.net The extract then underwent further processing before being analyzed by a technique like spectrophotometry or, more commonly today, LC-MS/MS. researchgate.net

Method validation is a critical step to ensure the reliability of the results. Key validation parameters include:

Specificity: The ability to unequivocally assess the analyte in the presence of other components.

Linearity: The range over which the instrumental response is proportional to the analyte concentration.

Limit of Detection (LOD): The lowest amount of analyte that can be detected.

Limit of Quantification (LOQ): The lowest amount of analyte that can be quantitatively determined with suitable precision and accuracy.

Accuracy and Precision: The closeness of the results to the true value and the degree of scatter between a series of measurements, respectively.

Robustness: The capacity of the method to remain unaffected by small, deliberate variations in method parameters.

hyphenated Techniques for Comprehensive Dodecylbenzenesulfonic Acid, N-ethylethanamine Analysislongdom.orghmdb.ca

Hyphenated techniques, which couple a separation method with a spectroscopic detection method online, are indispensable for the comprehensive analysis of complex samples. ajrconline.orgijpsjournal.comresearchgate.net They provide both separation of mixture components and their subsequent identification in a single run.

LC-MS and LC-MS/MS: As previously discussed, this is the most common and powerful hyphenated technique for this type of analysis, offering high sensitivity and structural information. longdom.org

LC-NMR: This technique couples HPLC with NMR spectroscopy. It allows for the separation of components in a mixture followed by full structural elucidation of each component without the need for prior isolation. This is particularly valuable for identifying unknown impurities or degradation products. chemijournal.comijpsjournal.com

GC-IR: For any volatile components related to the compound, GC coupled with infrared spectroscopy can provide functional group information for the separated peaks. chemijournal.com

The "marriage" of these techniques provides a level of analytical detail that is often unachievable with standalone methods, enhancing resolution, sensitivity, and the confidence of identification. ajrconline.org

Application of Chemometrics and Data Science in Analytical Research of Dodecylbenzenesulfonic Acid, N-ethylethanamine

The advanced analytical techniques described above generate vast and complex datasets (e.g., full-scan mass spectra, high-resolution NMR data, multi-wavelength chromatograms). Chemometrics and data science provide the mathematical and statistical tools to extract meaningful information from this data.

Applications in the analysis of Dodecylbenzenesulfonic acid, N-ethylethanamine include:

Signal Processing: Algorithms for baseline correction, noise reduction, and peak alignment in chromatographic and spectroscopic data.

Pattern Recognition: Using techniques like Principal Component Analysis (PCA) to visualize and classify samples based on their analytical profiles, which can be used to distinguish between different manufacturing batches or to track degradation.

Quantitative Modeling: Building calibration models using methods like Partial Least Squares (PLS) regression to predict the concentration of the analyte from its spectral or chromatographic response, even in the presence of interfering substances.

Structure Elucidation: Utilizing computational tools to predict spectra and fragmentation patterns to assist in the identification of unknown compounds in a sample.

Explorations of Dodecylbenzenesulfonic Acid, N Ethylethanamine in Advanced Materials Science and Catalysis Research

Role of Dodecylbenzenesulfonic Acid, N-ethylethanamine in Surfactant Systems and Self-Assembly Research

Research into the self-assembly of similar anionic surfactants, such as sodium dodecylbenzene (B1670861) sulfonate, has shown the formation of various structures like micelles and vesicles. For instance, studies on 4-dodecylbenzene sulfonic acid (DBSA) have demonstrated a concentration-dependent transition from micelles to vesicles. canada.ca The critical micelle concentration (CMC) and critical vesicle concentration (CVC) for DBSA in water were found to be approximately 0.53 mM and 2.14 mM, respectively. canada.ca The resulting vesicles were observed to be unilamellar and about 80 nm in size. canada.ca It is hypothesized that hydrogen bonding interactions and the interdigitated structure of the alkyl chains are crucial for the formation and stability of these vesicles. canada.ca The specific influence of the N-ethylethanamine counterion on these self-assembly processes, compared to more common inorganic counterions like sodium, is an area of ongoing research interest.

The table below summarizes key parameters related to the self-assembly of Dodecylbenzenesulfonic acid.

| Parameter | Value | Compound | Reference |

| Critical Micelle Conc. (CMC) | ~0.53 mM | 4-dodecylbenzene sulfonic acid | canada.ca |

| Critical Vesicle Conc. (CVC) | ~2.14 mM | 4-dodecylbenzene sulfonic acid | canada.ca |

| Vesicle Size | ~80 nm | 4-dodecylbenzene sulfonic acid | canada.ca |

Integration of Dodecylbenzenesulfonic Acid, N-ethylethanamine in the Fabrication and Characterization of Functional Materials

The integration of Dodecylbenzenesulfonic acid and its salts into functional materials is an active area of research. One prominent application is in the synthesis of conductive polymers. DBSA is frequently used as a dopant and a surfactant in the polymerization of aniline (B41778) to produce polyaniline (PANI), a well-known conducting polymer. The DBSA not only imparts electrical conductivity to the PANI but also enhances its solubility in organic solvents, which is a significant advantage for processing and applications. gazette.gc.canih.gov

For example, electrically conductive core-shell nanocomposites of PANI doped with DBSA (PANDB) on γ-alumina (γ-Al2O3) nanoparticles have been synthesized. gazette.gc.ca In these materials, the DBSA-doped polyaniline forms a conductive shell around the alumina (B75360) core. The conductivity of these nanocomposites is dependent on the weight ratio of aniline to γ-Al2O3, with a conductivity of about 0.72 S/cm achieved at a 3:1 ratio. gazette.gc.ca The use of DBSA as both a dopant and a surfactant facilitates the formation of a uniform coating on the nanoparticles. gazette.gc.ca While these studies have focused on DBSA, the use of its N-ethylethanamine salt could offer further modifications to the properties of the resulting composite materials.

Catalytic Activity and Mechanistic Insights of Dodecylbenzenesulfonic Acid, N-ethylethanamine as a Catalyst or Co-catalyst

Dodecylbenzenesulfonic acid itself is recognized as an effective acid catalyst in various organic reactions. Its catalytic activity stems from the strong acidity of the sulfonic acid group. The long alkyl chain provides solubility in nonpolar media, allowing it to function as a phase-transfer catalyst in some systems. For instance, DBSA has been employed as a catalyst for esterification reactions, even at room temperature and under solvent-free conditions. chemicalbook.com

The amphiphilic nature of DBSA also allows it to act as a catalyst at interfaces. In the degradation of anhydride-cured epoxy resins, DBSA enriches at the water-resin interface, accelerating the degradation process. europa.eu The N-ethylethanamine salt of DBSA would be expected to have reduced acidity compared to the free acid, which would modulate its catalytic activity. However, salts of amines can still catalyze certain reactions. The reactivity profile of triethanolamine (B1662121) dodecylbenzenesulfonate, an analogous compound, indicates that these amine salts can catalyze organic reactions.

The table below presents examples of reactions catalyzed by Dodecylbenzenesulfonic acid.

| Reaction Type | Catalyst | Key Finding | Reference |

| Esterification | Dodecylbenzenesulfonic acid (DBSA) | Effective at room temperature without solvent | chemicalbook.com |

| Degradation of anhydride-cured epoxy resin | Dodecylbenzenesulfonic acid (DBSA) | Enriches at the interface to accelerate degradation | europa.eu |

Investigations of Interfacial Phenomena and Surface Modification by Dodecylbenzenesulfonic Acid, N-ethylethanamine

The study of interfacial phenomena is central to understanding the function of Dodecylbenzenesulfonic acid and its salts. As a surfactant, the dodecylbenzenesulfonate anion readily adsorbs at interfaces, such as air-water and oil-water, significantly reducing surface tension. This property is fundamental to its use in detergency and emulsification.

In the context of materials science, DBSA is utilized for surface modification. For instance, the surface of γ-Al2O3 nanoparticles has been modified with polyaniline doped with DBSA to create conductive core-shell nanocomposites. gazette.gc.ca This surface modification imparts electrical conductivity to the insulating nanoparticles. The DBSA plays a dual role as a dopant for the polyaniline and as a surfactant that facilitates the coating process. gazette.gc.ca The use of the N-ethylethanamine salt in such applications could influence the morphology and properties of the resulting surface layer due to differences in solubility and interaction with the substrate.

Furthermore, DBSA has been investigated as a modifier for bitumen, where it can interact with asphaltene molecules, potentially improving the rheological properties of the bitumen. The surfactant properties of DBSA allow it to act as a dispersing agent for asphaltenes, although the effect is concentration-dependent.

Future Research Directions and Interdisciplinary Opportunities for Dodecylbenzenesulfonic Acid, N Ethylethanamine Studies

Identification of Emerging Research Frontiers in Dodecylbenzenesulfonic Acid, N-ethylethanamine Chemistry

The field of surfactant science is continuously evolving, driven by the need for enhanced performance, sustainability, and novel applications. For Dodecylbenzenesulfonic acid, N-ethylethanamine, emerging research could be directed toward several key frontiers. A primary area of focus is the development of "green" or more sustainable versions of the surfactant. This involves exploring alternative synthesis routes that utilize bio-based raw materials or employ catalytic processes that reduce energy consumption and waste generation. nih.gov

Another significant frontier lies in understanding and controlling the self-assembly properties of this surfactant to create novel nanostructures. By manipulating factors such as concentration, temperature, and the presence of co-solvents, researchers could potentially create tailored micelles, vesicles, or liquid crystalline phases for advanced applications in areas like drug delivery, nano-emulsion formation, and as templates for synthesizing nanomaterials. researchgate.net Further research into its behavior in complex mixtures and its interactions with polymers and other active ingredients could lead to the development of next-generation formulations with superior performance characteristics.

Integration of Artificial Intelligence and Machine Learning for Predictive Research on Dodecylbenzenesulfonic Acid, N-ethylethanamine

Artificial Intelligence (AI) and Machine Learning (ML) are poised to revolutionize chemical research and development. ijesm.co.in For Dodecylbenzenesulfonic acid, N-ethylethanamine, these computational tools offer a pathway to accelerate discovery and optimization. ML algorithms can be trained on existing datasets of surfactant properties to predict the behavior of this specific compound under various conditions, significantly reducing the need for extensive and time-consuming laboratory experiments. encyclopedia.pubnih.gov

Table 1: Potential AI/ML Applications in Dodecylbenzenesulfonic Acid, N-ethylethanamine Research

| AI/ML Application Area | Research Objective | Potential Impact |

|---|---|---|

| Predictive Modeling | Forecast physicochemical properties (e.g., CMC, surface tension) based on molecular structure and formulation. | Reduces experimental costs and accelerates formulation development. encyclopedia.pub |

| Inverse Molecular Design | Generate novel surfactant structures with targeted properties like enhanced biodegradability or specific performance characteristics. | Facilitates the creation of next-generation, sustainable surfactants. acs.org |

| Process Optimization | Optimize synthesis and manufacturing processes for improved yield, reduced energy consumption, and minimal waste. | Enhances the economic and environmental profile of the chemical. |

| Data Mining & Analysis | Extract insights from scientific literature and patents to identify new applications and synergistic ingredient combinations. | Uncovers new market opportunities and innovative product formulations. h5mag.com |

Opportunities for Collaborative and Cross-Disciplinary Research Initiatives

The complexity of modern scientific challenges necessitates collaboration across diverse fields. alliedacademies.org Research into Dodecylbenzenesulfonic acid, N-ethylethanamine would benefit significantly from interdisciplinary initiatives.

Environmental Science & Ecotoxicology: Collaboration with environmental scientists is crucial to thoroughly assess the environmental fate, persistence, and potential long-term ecological impact of this surfactant. nih.gov This includes studying its biodegradation pathways in various ecosystems and its potential effects on aquatic life.

Materials Science & Engineering: Partnering with materials scientists could lead to the incorporation of Dodecylbenzenesulfonic acid, N-ethylethanamine into advanced materials. Its surfactant properties could be leveraged in the synthesis of polymers, coatings, or functional composites, imparting qualities such as improved dispersion, stability, or surface modification.

Computational Chemistry & Molecular Modeling: Joint efforts with computational chemists can provide deeper insights into the molecular-level interactions of the surfactant. Advanced simulations can model its self-assembly behavior and its interaction with other molecules, guiding the rational design of new formulations. nih.gov

Biotechnology: There are opportunities to work with biotechnologists to explore enzymatic synthesis or modification of the surfactant, potentially leading to more sustainable production methods and products with improved biocompatibility.

Such collaborations are essential for a holistic understanding of the compound, from its fundamental chemistry to its real-world applications and environmental footprint.

Methodological Innovations and Development of Advanced Research Instrumentation for Dodecylbenzenesulfonic Acid, N-ethylethanamine

Advancements in analytical instrumentation offer new avenues for characterizing Dodecylbenzenesulfonic acid, N-ethylethanamine with greater precision and detail. While standard techniques are used, a push towards more sophisticated methodologies is a key future direction.

High-performance liquid chromatography coupled with mass spectrometry (HPLC-MS) and ultra-performance liquid chromatography (UPLC) are powerful techniques for the separation, identification, and quantification of this surfactant in complex matrices. impactanalytical.comlabinsights.nl Future developments could focus on creating more sensitive methods for detecting trace amounts in environmental samples.

Advanced spectroscopic techniques, such as Nuclear Magnetic Resonance (NMR) and Fourier-transform infrared spectroscopy (FT-IR), can provide detailed structural information and insights into its interaction with other components in a formulation. intertek.com The application of techniques like small-angle X-ray scattering (SAXS) or neutron scattering (SANS) could provide unprecedented detail on the size, shape, and structure of the micelles and other aggregates it forms in solution.

Table 2: Advanced Analytical Techniques for Dodecylbenzenesulfonic Acid, N-ethylethanamine Research

| Technique | Abbreviation | Application in Surfactant Research |

|---|---|---|

| High-Performance Liquid Chromatography-Mass Spectrometry | HPLC-MS | Separation, identification, and quantification in complex mixtures. alfa-chemistry.com |

| Nuclear Magnetic Resonance Spectroscopy | NMR | Detailed molecular structure elucidation and study of intermolecular interactions. intertek.com |

| Gas Chromatography-Mass Spectrometry | GC-MS | Analysis of volatile precursors or degradation products. alfa-chemistry.com |

| Small-Angle X-ray/Neutron Scattering | SAXS/SANS | Characterization of the size, shape, and structure of micellar aggregates. |

Socio-Technical Considerations and the Ethical Implications of Dodecylbenzenesulfonic Acid, N-ethylethanamine Research

The research and application of any industrial chemical carry socio-technical and ethical responsibilities. talk-business.co.uk For Dodecylbenzenesulfonic acid, N-ethylethanamine, these considerations are multifaceted. A primary ethical obligation for researchers and manufacturers is to ensure public health and environmental stewardship. solubilityofthings.com This involves a commitment to understanding and mitigating any potential risks associated with the compound's lifecycle, from production to disposal. fctemis.org

Transparency is a key ethical principle. solubilityofthings.com This includes the clear communication of research findings, particularly concerning the compound's environmental and health profile. As with the broader chemical industry, there is an ethical imperative to move towards greener and more sustainable practices. bu.edu Future research should prioritize the principles of green chemistry, aiming to design processes that reduce or eliminate the use and generation of hazardous substances. abo.fi

Engaging with the public and regulatory bodies is also a crucial aspect. An ethical approach involves participating in open dialogue about the benefits and risks of the chemical, respecting public concerns, and supporting the development of effective, science-based regulations. bu.edufiveable.me Ultimately, the goal is to ensure that the continued use and development of this compound align with the broader goals of sustainable development and corporate social responsibility.

Q & A

Q. How can cross-disciplinary approaches enhance the study of this compound’s environmental or biological impacts?

- Methodological Answer : Integrate toxicology (e.g., EC50 assays) with environmental modeling to predict bioaccumulation. Collaborate with computational chemists to simulate degradation pathways or binding affinities. Use multi-omics (metabolomics, proteomics) to map mechanistic interactions in biological systems .

Data Presentation Guidelines

- Tables/Figures : Label all axes and include error bars (SD/SEM). Use SI units and avoid redundancy between text and visuals .

- Supplementary Materials : Provide raw datasets, spectral copies, and detailed protocols for reproducibility .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.